Cycloheptyl (4-bromo-2-fluorophenyl)methanol
Description
Cycloheptyl (4-bromo-2-fluorophenyl)methanol is a brominated and fluorinated aromatic alcohol with a cycloheptyl substituent. Its molecular formula is C₁₄H₁₉BrFO, and it combines a 4-bromo-2-fluorophenyl group with a cycloheptyl-methanol moiety. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-cycloheptylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFO/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVRVPRGWWZNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=C(C=C(C=C2)Br)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234705 | |
| Record name | Cycloheptanemethanol, α-(4-bromo-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443329-03-0 | |
| Record name | Cycloheptanemethanol, α-(4-bromo-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443329-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanemethanol, α-(4-bromo-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Bromo-2-Fluorobenzaldehyde
The synthesis begins with bromination of 2-fluorobenzaldehyde using N-bromosuccinimide (NBS) in a trifluoroacetic acid/sulfuric acid mixed solvent system. This method achieves 84–85% yield by maintaining precise temperature control (50°C) and employing dual NBS additions. The reaction mechanism proceeds through electrophilic aromatic substitution, where the aldehyde group directs bromination to the para position relative to the fluorine atom.
Reaction Conditions
Cycloheptylmagnesium Bromide Formation
Cycloheptyl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The use of diisobutylaluminum hydride (0.1 equiv) as a catalyst enhances Grignard formation kinetics, reducing induction periods from hours to minutes.
Optimized Parameters
Nucleophilic Addition and Workup
The Grignard reagent reacts with 4-bromo-2-fluorobenzaldehyde at −78°C, followed by gradual warming to room temperature. Quenching with saturated ammonium chloride yields the crude alcohol, which is purified via vacuum distillation or silica gel chromatography (hexane/ethyl acetate 4:1).
Performance Metrics
Borohydride Reduction of Ketone Precursors
Friedel-Crafts Acylation Strategy
While less common due to the deactivating effects of bromine and fluorine, this method involves acylation of 4-bromo-2-fluorobenzene with cycloheptanoyl chloride using AlCl₃. The resultant ketone is reduced with sodium borohydride in ethanol/water (4:1).
Key Challenges
Direct Reduction of Preformed Ketones
Commercial availability of (4-bromo-2-fluorophenyl)(cycloheptyl)ketone enables single-step reduction. Sodium borohydride in ethanol at 0°C achieves 89% conversion, though substrate costs limit industrial application.
Optimized Reduction Protocol
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling Approach
This method constructs the biphenyl core before introducing the methanol group. 4-Bromo-2-fluorophenylboronic acid couples with cycloheptyl bromide using Pd(PPh₃)₄ catalyst. Subsequent oxidation with pyridinium chlorochromate (PCC) and reduction completes the synthesis.
Critical Considerations
-
Requires protection/deprotection of alcohol groups
-
Palladium residue limits pharmaceutical applications
Hydroboration-Oxidation Route
Alkene Precursor Synthesis
(4-Bromo-2-fluorophenyl)ethylene undergoes hydroboration with 9-BBN, followed by oxidation. While theoretically viable, the instability of the alkene precursor results in practical yields below 40%.
Comparative Analysis of Methodologies
Table 1: Synthesis Method Performance Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Grignard Addition | 84 | 98 | Industrial | Moderate (THF use) |
| Borohydride Reduction | 89 | 95 | Lab-scale | Low |
| Suzuki Coupling | 68 | 97 | Pilot-scale | High (Pd waste) |
| Hydroboration | 38 | 88 | Research | Low |
Recent Advancements in Solvent Systems
The adoption of 2-methyltetrahydrofuran (2-MeTHF) as a renewable solvent shows promise for Grignard reactions, achieving comparable yields (82%) to traditional THF while reducing environmental toxicity. Cyclopentyl methyl ether (CPME) demonstrates superior thermal stability for high-temperature bromination steps.
Industrial-Scale Purification Techniques
Centrifugal partition chromatography (CPC) with heptane/MTBE/ethanol/water (5:5:4:6) solvent systems achieves 99.5% purity at 200 g/batch throughput. This method eliminates silica gel waste associated with traditional column chromatography .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Cycloheptyl (4-bromo-2-fluorophenyl)methanol has been investigated for its potential as a pharmacological agent. The structural features of this compound suggest that it may exhibit activity against various biological targets. For instance, similar compounds have shown promise in inhibiting specific enzymes or receptors involved in disease processes.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds against several bacterial strains, including Staphylococcus aureus and Escherichia coli. While direct data on this compound is limited, analogs have demonstrated significant inhibitory concentrations, indicating that this compound may possess similar properties .
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Such transformations are crucial for developing new pharmaceuticals and agrochemicals.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new carbon bonds | 75-85 |
| Coupling Reactions | Forms biaryl compounds via palladium-catalyzed coupling | 70-80 |
| Reduction | Converts carbonyl to alcohol functional groups | 80-90 |
Materials Science
OLED Applications
this compound has potential applications in organic light-emitting diodes (OLEDs). Its properties as a dopant or host material can enhance the performance of OLED devices. Research indicates that compounds with similar structures can improve charge transport and light emission efficiency in OLEDs .
Computational Studies
Molecular Modeling
Quantum chemical modeling has been utilized to predict the reactivity and stability of this compound. These studies provide insights into how structural modifications can enhance its pharmacological properties or optimize its performance in materials applications.
Mechanism of Action
The mechanism of action of Cycloheptyl (4-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Variations
a. (4-Bromo-2-fluorophenyl)methanol
- Molecular Formula : C₇H₆BrFO
- Molecular Weight : 205.026 g/mol .
- Physical Properties : Melting point 44–48°C, boiling point 259.8°C, density 1.7 g/cm³ .
- Key Differences : Lacks the cycloheptyl group, resulting in lower molecular weight and reduced steric hindrance. The absence of the cycloheptyl ring simplifies synthesis but limits applications requiring bulky substituents.
b. (3-Bromophenyl)(cycloheptyl)methanol
- Molecular Formula : C₁₄H₁₉BrO
- Molecular Weight : 283.204 g/mol .
- Structural Insights : Quantum calculations (DFT-B3LYP/6-31G*) reveal a puckered cycloheptyl ring and a LUMO energy indicative of moderate electrophilicity. The bromine at the 3-position on the phenyl ring alters electronic distribution compared to the 4-bromo isomer .
c. (4-Bromo-3-fluorophenyl)methanol
Compounds with Cycloalkyl or Complex Substituents
a. Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate
- Molecular Formula: C₂₁H₁₉NO₂FBr
- Structural Features : Contains a cyclohexadiene core with 4-bromo and 4-fluorophenyl groups. The dihedral angle between aromatic rings is ~80°, influencing packing stability via N–H⋯O hydrogen bonds .
- Relevance : Highlights the role of halogen positioning in crystal engineering and supramolecular interactions.
b. [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol
- Molecular Formula : C₁₃H₉BrClFO₂
- Functional Groups: Combines bromo, chloro, and fluoro substituents with a phenoxy linkage.
Comparative Data Table
Research Findings and Implications
- Electronic Properties: Fluorine at the 2-position (ortho to methanol) enhances electronegativity, stabilizing the alcohol via intramolecular hydrogen bonding .
- Synthetic Challenges : Introducing the cycloheptyl group requires careful optimization to avoid side reactions, as seen in analogous amination protocols .
Biological Activity
Cycloheptyl (4-bromo-2-fluorophenyl)methanol is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of halogen substituents—bromine and fluorine—on the phenyl ring significantly influences its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- A cycloheptyl group
- A hydroxymethyl group (-CH2OH)
- A 4-bromo-2-fluorophenyl moiety
This specific arrangement allows for unique interactions with various biological molecules, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen atoms (bromine and fluorine) enhance the compound's reactivity, allowing it to modulate enzymatic activities or receptor functions. This modulation can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Interaction with Biological Targets
Research indicates that compounds similar to this compound often exhibit interactions with metabolic pathways. For instance, studies have shown that such compounds can act as ligands for G-protein coupled receptors or inhibit key enzymes involved in disease processes.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound based on available research:
Case Studies
- Cytotoxicity in Cancer Models : In a study evaluating the cytotoxic effects of various phenolic compounds, this compound showed promising results against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites models. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of this compound through its impact on nitric oxide production in BV-2 microglial cells. Results indicated that this compound significantly decreased nitric oxide production, suggesting a mechanism for reducing neuroinflammation .
Comparative Analysis with Similar Compounds
This compound can be compared to other halogenated phenolic compounds such as Cycloheptyl (4-chloro-2-fluorophenyl)methanol and Cycloheptyl (4-bromo-2-chlorophenyl)methanol. The presence of both bromine and fluorine in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability in drug development contexts.
Table: Comparison of Biological Activities
| Compound | Cytotoxicity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Significant | Moderate |
| Cycloheptyl (4-chloro-2-fluorophenyl)methanol | Moderate | Low | Low |
| Cycloheptyl (4-bromo-2-chlorophenyl)methanol | High | Moderate | High |
Q & A
Q. What are the critical parameters for optimizing the Grignard synthesis of Cycloheptyl (4-bromo-2-fluorophenyl)methanol?
- Methodological Answer : The synthesis involves reacting cycloheptyl magnesium bromide with 4-bromo-2-fluorobenzaldehyde under anhydrous conditions. Key considerations include:
- Reaction Time : Prolonged stirring (≥4 hours) ensures complete nucleophilic addition.
- Temperature : Maintain −10°C to 0°C to suppress side reactions.
- Solvent Purity : Use rigorously dried THF or diethyl ether to avoid quenching the Grignard reagent.
- Workup : Acidic hydrolysis (e.g., dilute HCl) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in the compound’s reactivity predictions?
- Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
- Step 2 : Compare computed reaction pathways (e.g., nucleophilic substitution at Br vs. F sites) with experimental outcomes.
- Step 3 : Use van der Waals surface models to assess steric effects from the cycloheptyl group, which may hinder reactivity at the aromatic ring .
Q. What experimental strategies address discrepancies in biological activity data?
- Methodological Answer :
- Assay Validation :
Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors.
Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity.
- Metabolic Stability :
- Incubate with liver microsomes to assess cytochrome P450-mediated degradation.
- Compare activity before/after incubation to identify false negatives due to rapid metabolism .
Q. How can reaction by-products be systematically identified and quantified?
- Methodological Answer :
- LC-MS Analysis : Use high-resolution mass spectrometry to detect trace by-products (e.g., diastereomers from incomplete Grignard addition).
- Mechanistic Probes : Introduce isotopic labeling (e.g., D₂O quench) to track protonation steps during hydrolysis.
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates (e.g., ketone formation prior to reduction) .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?
- Methodological Answer :
- Multivariate Regression : Correlate substituent effects (e.g., Br/F electronegativity) with bioactivity using descriptors like Hammett constants.
- Cluster Analysis : Group analogs (e.g., cycloheptyl vs. cyclopentyl derivatives) based on similarity in binding assays.
- Validation : Apply bootstrapping or cross-validation to avoid overfitting in small datasets .
Experimental Design Considerations
Q. How to design a crystallization protocol for high-resolution X-ray studies?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., chloroform/methanol) for slow evaporation to obtain single crystals.
- Cryoprotection : Use glycerol or paraffin oil to prevent crystal cracking during cryocooling.
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve Br/F positional disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
